
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is an organic compound with a complex structure that includes an oxirane (epoxide) ring, a butyne backbone, and a peroxol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol typically involves multiple steps, starting from simpler organic molecules. One common route involves the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the butyne and peroxol groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for the handling of reactive intermediates and by-products.
化学反应分析
Types of Reactions
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol can undergo various types of chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming new oxygen-containing compounds.
Reduction: Reduction reactions can target the oxirane ring or the peroxol group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or peroxides, while reduction could produce alcohols or alkanes.
科学研究应用
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and other materials with specific properties.
作用机制
The mechanism by which 2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxirane ring and peroxol group are particularly reactive, allowing the compound to form covalent bonds with target molecules, thereby altering their function or activity.
相似化合物的比较
Similar Compounds
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne: Lacks the peroxol group, resulting in different reactivity and applications.
4-(2-Methyloxiran-2-yl)but-3-yne-2-ol:
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-one: Features a ketone group, leading to distinct reactivity patterns and applications.
Uniqueness
2-Methyl-4-(2-methyloxiran-2-yl)but-3-yne-2-peroxol is unique due to the presence of both an oxirane ring and a peroxol group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
66684-37-5 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
2-(3-hydroperoxy-3-methylbut-1-ynyl)-2-methyloxirane |
InChI |
InChI=1S/C8H12O3/c1-7(2,11-9)4-5-8(3)6-10-8/h9H,6H2,1-3H3 |
InChI 键 |
MWTPFLNOLSUMJN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CO1)C#CC(C)(C)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


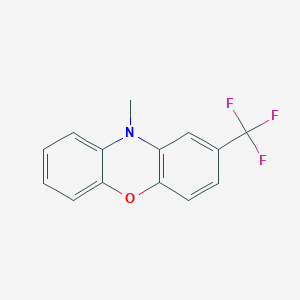
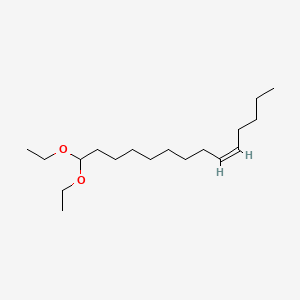

![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
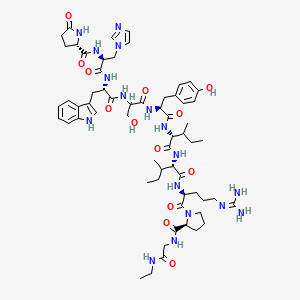

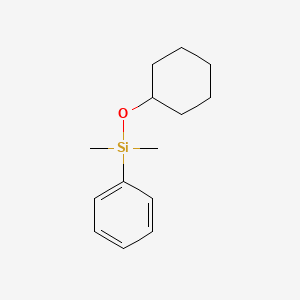
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
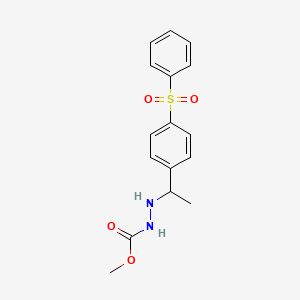
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
![1-Ethenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14478778.png)
![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)

![2-Cyano-N-ethyl-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14478791.png)
